Hexyl-AcrDIM
Description
Hexyl-AcrDIM (Hexyl-Acridine-Dimethane) is a synthetic acridine derivative characterized by a hexyl side chain linked to a dimeric acridine scaffold. This compound belongs to a class of photocytotoxic agents that exhibit selective cytotoxicity upon activation by ultraviolet A (UVA) radiation. Its mechanism involves the generation of reactive oxygen species (ROS) under UVA exposure, inducing apoptosis in malignant cells while sparing normal cells like HaCaT keratinocytes .
Properties
Molecular Formula |
C31H39N7O2 |
|---|---|
Molecular Weight |
541.7 |
IUPAC Name |
5,5'-(Acridine-3,6-diylbis(azaneylylidene))bis(1-hexylimidazolidin-2-one) |
InChI |
InChI=1S/C31H39N7O2/c1-3-5-7-9-15-37-28(20-32-30(37)39)34-24-13-11-22-17-23-12-14-25(19-27(23)36-26(22)18-24)35-29-21-33-31(40)38(29)16-10-8-6-4-2/h11-14,17-19H,3-10,15-16,20-21H2,1-2H3,(H,32,39)(H,33,40)/b34-28-,35-29- |
InChI Key |
RQHGJGKTIYAJRE-QWCVDIPXSA-N |
SMILES |
O=C1NC/C(N1CCCCCC)=N/C2=CC3=NC4=CC(/N=C(N5CCCCCC)/CNC5=O)=CC=C4C=C3C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hexyl-AcrDIM; Hexyl AcrDIM; HexylAcrDIM |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexyl-AcrDIM is part of a broader family of acridine derivatives and structurally related photocytotoxic compounds. Below is a detailed comparison with its analogs and other UVA-activated agents:
Pentyl-AcrDIM
- Structure : Shares the same acridine dimer core as this compound but features a shorter pentyl chain.
- Activity: Like this compound, it shows photocytotoxicity in L1210 and A2780 cells.
2-Aryl Benzothiazoles
- Structure : Benzothiazole derivatives with aryl substituents.
- Activity: Demonstrated potent photocytotoxicity in A375 melanoma cells and basal cell carcinoma (BCC) cells. Unlike this compound, these compounds require higher UVA doses (e.g., 10 J/cm²) for activation.
- Mechanism : Primarily induces DNA crosslinking and mitochondrial dysfunction, contrasting with this compound’s ROS-mediated apoptosis .
2-(4-Aminophenyl) Benzothiazole Derivatives
- Structure: Benzothiazoles functionalized with an aminophenyl group.
- This compound outperforms this class in ovarian cancer models, likely due to its superior ROS quantum yield under UVA .
Data Table: Comparative Analysis of Photocytotoxic Agents
| Compound | Target Cell Lines | UVA Dose (J/cm²) | IC₅₀ (μM) | Selectivity (Cancer vs. Normal Cells) | Mechanism |
|---|---|---|---|---|---|
| This compound | L1210, A2780 | 5 | 0.8–1.2 | High (HaCaT IC₅₀ > 20 μM) | ROS-mediated apoptosis |
| Pentyl-AcrDIM | L1210, A2780 | 5 | 1.5–2.0 | High (HaCaT IC₅₀ > 15 μM) | ROS-mediated apoptosis |
| 2-Aryl Benzothiazoles | A375, BCC | 10 | 2.5–3.5 | Moderate (Normal cell IC₅₀ ~10 μM) | DNA crosslinking |
| Ofloxacin + UVA | A375 | 5 | 4.0–5.0 | Low (Normal cell IC₅₀ ~6 μM) | DNA damage |
Key Research Findings
Alkyl Chain Optimization : this compound’s hexyl chain balances lipophilicity and solubility, enabling efficient cellular internalization without aggregation. This property is critical for its superior IC₅₀ values compared to pentyl-AcrDIM .
Mechanistic Superiority : Unlike benzothiazoles, this compound’s ROS-driven mechanism minimizes off-target DNA damage, reducing mutagenic risks in long-term therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
